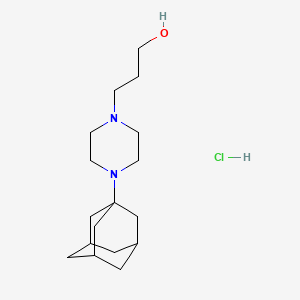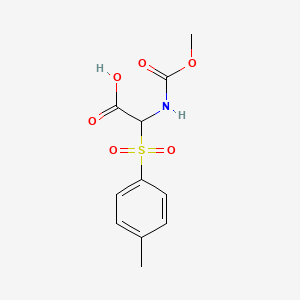![molecular formula C22H44Cl3N3O3 B13742919 3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride CAS No. 23462-17-1](/img/structure/B13742919.png)
3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[331]nonane;trihydrate;trihydrochloride is a complex organic compound that belongs to the class of diazabicyclo compounds This compound is characterized by its unique bicyclic structure, which includes a diazabicyclo[331]nonane core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. One common method involves the catalytic hydrogenation of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel to yield the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines . These amines can then be further modified through reactions with various reagents to introduce the piperidinylpropyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing efficient catalysts such as Raney nickel. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the scalability and efficiency of the production process.
化学反应分析
Types of Reactions
3-Benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidinylpropyl groups, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or piperidinylpropyl derivatives.
科学研究应用
3-Benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The piperidinylpropyl group may enhance its binding affinity and selectivity, leading to specific biological effects.
相似化合物的比较
Similar Compounds
Uniqueness
3-Benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[331]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
23462-17-1 |
|---|---|
分子式 |
C22H44Cl3N3O3 |
分子量 |
505.0 g/mol |
IUPAC 名称 |
3-benzyl-9-(3-piperidin-1-ylpropyl)-3,9-diazabicyclo[3.3.1]nonane;trihydrate;trihydrochloride |
InChI |
InChI=1S/C22H35N3.3ClH.3H2O/c1-3-9-20(10-4-1)17-24-18-21-11-7-12-22(19-24)25(21)16-8-15-23-13-5-2-6-14-23;;;;;;/h1,3-4,9-10,21-22H,2,5-8,11-19H2;3*1H;3*1H2 |
InChI 键 |
VSJFSGUPFLRNOP-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)CCCN2C3CCCC2CN(C3)CC4=CC=CC=C4.O.O.O.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)
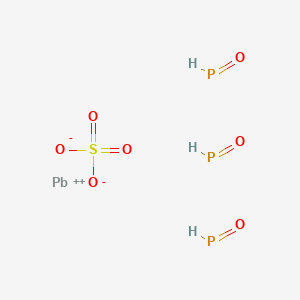

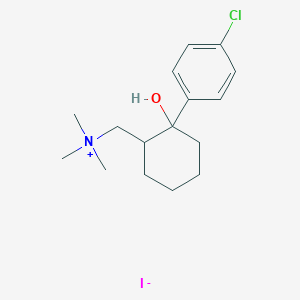

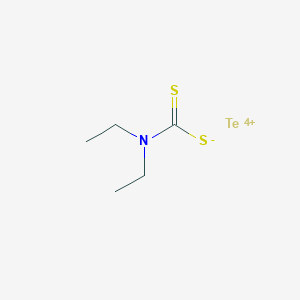
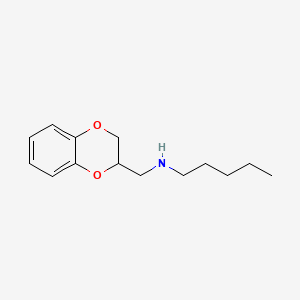

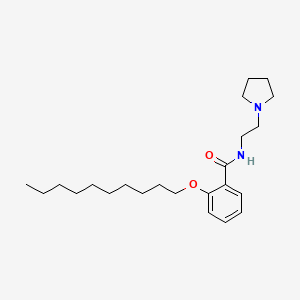
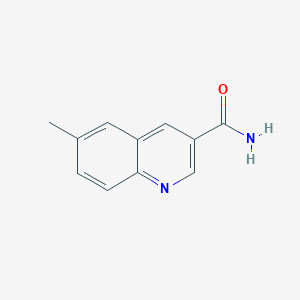
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
